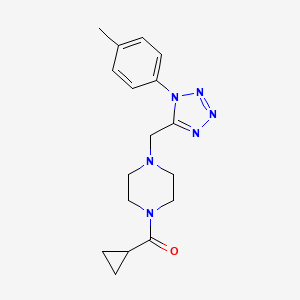

cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c1-13-2-6-15(7-3-13)23-16(18-19-20-23)12-21-8-10-22(11-9-21)17(24)14-4-5-14/h2-3,6-7,14H,4-5,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFURXELIROPHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane and a suitable alkene.

Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane.

Final Coupling: The final step involves coupling the tetrazole and piperazine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the p-tolyl group or the cyclopropyl group.

Reduction: Reduced forms of the tetrazole or piperazine rings.

Substitution: Substituted derivatives at the piperazine or tetrazole moieties.

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl derivatives, including cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, are often investigated for their role in drug design. The incorporation of the tetrazole moiety is particularly significant due to its structural resemblance to carboxylic acids, which are common in many bioactive compounds. The tetrazole group can enhance the pharmacokinetic properties of drugs by improving solubility and bioavailability.

Key Findings:

- Bioactivity: Compounds containing tetrazole rings have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. For instance, tetrazole derivatives have been linked to improved activity against certain cancer cell lines compared to their non-tetrazole counterparts .

- Drug Development: The piperazine scaffold is frequently utilized in the development of central nervous system agents. This compound may serve as a lead compound for developing new anxiolytic or antidepressant medications .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Tetrazole compounds are noted for their potential effectiveness against bacterial and fungal infections.

Research Insights:

- Antibacterial Effects: Studies have demonstrated that tetrazole derivatives can exhibit significant antibacterial activity. For example, certain tetrazole compounds showed better efficacy than traditional antibiotics like ampicillin against specific bacterial strains .

- Fungal Inhibition: The compound's structure may also contribute to antifungal properties, making it a candidate for treating infections caused by fungi such as Candida albicans .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| Cyclopropyl(4-(p-tolyl)tetrazole) | Antibacterial | |

| Cyclopropyl(piperazine derivative) | Antifungal | |

| Cyclopropyl(4-(p-tolyl)tetrazole) | Antitumor |

Case Study: Antimicrobial Screening

In a comparative study evaluating the antimicrobial activity of various tetrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a notable zone of inhibition compared to control substances, suggesting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to inhibit enzymes that recognize carboxylate groups. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Rigidity vs.

- Aryl Substitution : The p-tolyl group enhances hydrophobic interactions relative to phenyl (13a) or other aryl groups (7a–x), possibly influencing bioavailability .

- Core Heterocycles : Piperazine (7-membered ring with two N atoms) vs. piperidine (6-membered, one N) alters basicity and hydrogen-bonding capacity, affecting receptor affinity .

Pharmacological and Physicochemical Properties

Structure-Activity Relationship (SAR) Insights :

Analytical Characterization

All compounds were confirmed using FT-IR (C=O stretches at ~1650–1700 cm⁻¹), NMR (piperazine/piperidine protons at δ 2.5–3.5 ppm), and mass spectrometry (m/z consistent with molecular formulas) . Crystallographic data for analogs were refined using SHELX and visualized via WinGX/ORTEP, ensuring accurate geometric parameters .

Biological Activity

Cyclopropyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the mechanisms underlying its biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group, a piperazine moiety, and a tetrazole ring, which are known for their roles in enhancing biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing tetrazole and piperazine structures often exhibit significant antitumor , anti-inflammatory , and antimicrobial activities. The specific biological activities of this compound are summarized below:

Antitumor Activity

Studies have shown that derivatives of tetrazoles can inhibit various cancer cell lines. For instance, tetrazole-based compounds have demonstrated efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interact with key molecular targets involved in cancer progression is under investigation, with preliminary results suggesting promising outcomes in preclinical models.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Research has indicated that related piperazine derivatives can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Properties

Compounds similar to this compound have shown activity against various bacterial strains. The presence of the tetrazole group is particularly noteworthy, as it has been associated with enhanced antimicrobial efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies emphasize the importance of both the piperazine and tetrazole components in modulating biological activity. Variations in substituents on the piperazine ring or modifications to the tetrazole can significantly influence potency and selectivity.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antitumor Study : A recent study evaluated a series of piperazine derivatives against MCF-7 breast cancer cells, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

- Anti-inflammatory Research : Research on tetrazole derivatives indicated their potential to reduce inflammation markers in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives, demonstrating that those containing tetrazoles exhibited superior activity against resistant bacterial strains .

Data Tables

Q & A

Q. Key Considerations :

- Catalysts like Pd/C or CuI may enhance coupling efficiency .

- Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification .

Basic: What analytical techniques are used to characterize this compound?

Q. Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and cyclopropane geometry. Deuterated solvents (CDCl3, DMSO-d6) are standard .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) monitor reaction progress and assess purity (>95%) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yield .

- In Situ Monitoring : Use FTIR or inline NMR to track intermediate formation and adjust conditions dynamically .

Q. Example Optimization Table :

| Step | Parameter Tested | Optimal Condition | Yield Increase |

|---|---|---|---|

| Acylation | Solvent (DMF vs. THF) | DMF | 15% |

| Coupling | Catalyst (CuI vs. Pd/C) | CuI | 20% |

Advanced: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Target Validation : Perform receptor-binding assays (e.g., SPR or radioligand displacement) to confirm interaction with specific enzymes/receptors .

- Dose-Response Studies : Use IC50/EC50 curves to differentiate true activity from assay artifacts .

- Metabolic Stability Testing : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

Advanced: What strategies ensure enantiomeric purity during synthesis?

Q. Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands) during cyclopropane formation .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers .

- Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

Basic: How does pH influence the compound’s stability?

Q. Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hrs. Monitor degradation via HPLC .

- Findings :

- Acidic Conditions (pH <3) : Cyclopropane ring opening observed .

- Neutral/Basic (pH 7–9) : Stable for >48 hrs .

Advanced: Which computational methods predict biological interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to target receptors (e.g., GPCRs) .

- QSAR Modeling : Correlate substituent electronegativity with activity using Gaussian or Schrödinger software .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

Basic: What purification methods are effective for intermediates?

Q. Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for non-polar intermediates .

- Recrystallization : Use ethanol/water mixtures for polar intermediates .

- Prep-HPLC : For final compounds, employ C18 columns with acetonitrile/water gradients .

Advanced: How to address challenges in crystallographic refinement?

Q. Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data (R-factor <0.05) to resolve disordered piperazine conformers .

- Twinned Data : Apply HKLF 5 in SHELXL to model twinning in crystals with pseudo-symmetry .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl) and test activity .

Pharmacophore Mapping : Identify critical groups (tetrazole, cyclopropane) using MOE or Discovery Studio .

In Vivo Validation : Compare pharmacokinetics (Cmax, AUC) in rodent models to prioritize leads .

Q. Example SAR Table :

| Substituent | Bioactivity (IC50, nM) | Solubility (mg/mL) |

|---|---|---|

| p-Tolyl | 12 ± 1.5 | 0.8 |

| 4-Fluorophenyl | 8 ± 0.9 | 0.5 |

| 4-Methoxyphenyl | 25 ± 3.2 | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.